molecular formula C10H16F2N2O2 B15061467 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B15061467
M. Wt: 234.24 g/mol
InChI Key: XLTKDPRBZWJZEZ-UHFFFAOYSA-N
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Description

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H16F2N2O2 and a molecular weight of 234.24 g/mol . This compound is characterized by its unique structure, which includes a diazabicycloheptane core with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: The core structure is synthesized through a series of cyclization reactions. These reactions often involve the use of amines and halogenated compounds under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Boc Protection:

Industrial Production Methods

While specific industrial production methods for 2-Boc-4,4-difluoro-2,6-diazabicyclo[32This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The Boc group provides steric protection, allowing the compound to reach its target site without premature degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and biological activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Biological Activity

2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane (CAS No. 1251020-14-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its pharmacological properties and applications.

  • Molecular Formula : C10H16F2N2O2
  • Molecular Weight : 234.24 g/mol
  • Purity : Typically ≥ 98% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that this compound may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and pain .

Pain Management

The compound is being investigated for its potential role in pain management, particularly in conditions such as diabetic peripheral neuropathic pain. Preliminary findings suggest that it may modulate pain pathways through its action on specific receptors or enzymes involved in pain signaling .

Study 1: In Vitro Activity

In vitro studies have demonstrated that bicyclic compounds similar to this compound exhibit significant inhibition of certain enzymes implicated in inflammatory responses. These findings support the hypothesis that this class of compounds may be beneficial in treating inflammatory diseases .

Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of related compounds indicates that structural features significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments have shown that derivatives with similar structures can have varied safety profiles depending on their functional groups .

Data Tables

PropertyValue
CAS Number1251020-14-0
Molecular FormulaC10H16F2N2O2
Molecular Weight234.24 g/mol
Purity≥ 98%
Potential ApplicationsAntimicrobial, Pain Relief

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-10(11,12)7-6(14)4-13-7/h6-7,13H,4-5H2,1-3H3

InChI Key

XLTKDPRBZWJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CN2)(F)F

Origin of Product

United States

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